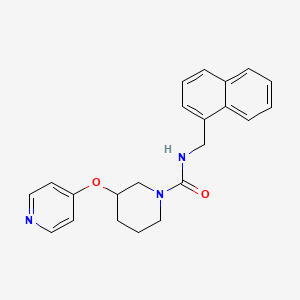
N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a complex organic compound that features a naphthalene group, a pyridine ring, and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, is functionalized to introduce a reactive group, such as a halide or an alcohol.
Pyridine Coupling: The functionalized naphthalene is then coupled with a pyridine derivative through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Piperidine Introduction: The intermediate product is reacted with a piperidine derivative, often through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Product Purification: The crude product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the compound, especially on the amide group, using reducing agents such as lithium aluminum hydride or borane complexes.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
Oxidation: Oxidized derivatives of naphthalene and pyridine.
Reduction: Reduced amide to amine.
Substitution: Substituted naphthalene or pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology
In biological research, this compound can be used as a ligand in binding studies to understand protein-ligand interactions, which is crucial for drug discovery.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)piperidine-1-carboxamide
- N-(naphthalen-2-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
Uniqueness
N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is unique due to the specific positioning of the naphthalene and pyridine rings, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct pharmacological profiles and applications compared to its analogs.
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-15-18-7-3-6-17-5-1-2-9-21(17)18)25-14-4-8-20(16-25)27-19-10-12-23-13-11-19/h1-3,5-7,9-13,20H,4,8,14-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKMLNXNMMNDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














